molecular formula C20H20N2O3S B555673 7-Benzylcysteinyl-4-methylcoumarinylamide CAS No. 80173-27-9

7-Benzylcysteinyl-4-methylcoumarinylamide

Cat. No. B555673
CAS RN: 80173-27-9
M. Wt: 368.5 g/mol
InChI Key: WSBODWFAIQZWSU-KRWDZBQOSA-N
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Description

7-Benzylcysteinyl-4-methylcoumarinylamide is a compound with the molecular formula C20H20N2O3S and a molecular weight of 368.5 g/mol. It is a sensitive fluorogenic substrate for serum cystyl amino-peptidase, also known as oxytocinase .


Chemical Reactions Analysis

The specific chemical reactions involving 7-Benzylcysteinyl-4-methylcoumarinylamide are not available in the search results. More detailed information might be found in specialized chemical databases or scientific literature .


Physical And Chemical Properties Analysis

The specific physical and chemical properties of 7-Benzylcysteinyl-4-methylcoumarinylamide are not available in the search results. Typically, these would include properties like solubility, melting point, boiling point, and stability under various conditions .

Scientific Research Applications

Enzyme Kinetics and Drug Design

A study by Polticelli et al. (2005) investigated the kinetics of cruzain, a cysteine protease from Trypanosoma cruzi, using substrates like 7-amino-4-methylcoumarin derivatives. This research is significant for understanding molecular recognition in enzyme catalysis and aids in designing inhibitors for parasitic cysteine proteases (Polticelli et al., 2005).

Serum Cystine Aminopeptidase Measurement

Masaaki et al. (1981) developed a fluorometric assay using a derivative of 7-Benzylcysteinyl-4-methylcoumarinylamide, enabling rapid and sensitive determination of serum cystine aminopeptidase activity (Suzuki Masaaki et al., 1981).

Antitubercular Potential

Tandon et al. (2011) explored the antitubercular activity of 7-amino-4-methylcoumarin and its derivatives. The study highlighted the potential of these compounds in treating tuberculosis, including multidrug-resistant strains (Tandon et al., 2011).

Inhibitory Effects on Phagocytosis

Iwaki et al. (1986) examined how derivatives of 7-Benzylcysteinyl-4-methylcoumarinylamide affect phagocytosis in macrophages. This research provides insights into the role of these compounds in modulating immune responses (Iwaki et al., 1986).

Antimalarial Properties

Rosenthal et al. (1993) studied the inhibition of a Plasmodium vinckei cysteine proteinase by compounds including 7-amino-4-methylcoumarin derivatives, demonstrating their potential as effective antimalarial agents (Rosenthal et al., 1993).

Antiviral Activity

Mazzei et al. (2008) investigated Mannich bases of 7-hydroxycoumarin and their antiviral activity against Flaviviridae, demonstrating the significance of these compounds in antiviral therapy (Mazzei et al., 2008).

Alzheimer's Disease Treatment

Amin et al. (2021) explored 7-benzyloxycoumarin derivatives for their acetylcholinesterase inhibitory activity, showing promise for Alzheimer’s disease treatment (Amin et al., 2021).

properties

IUPAC Name

(2S)-2-amino-3-benzylsulfanyl-N-(4-methyl-2-oxochromen-7-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-13-9-19(23)25-18-10-15(7-8-16(13)18)22-20(24)17(21)12-26-11-14-5-3-2-4-6-14/h2-10,17H,11-12,21H2,1H3,(H,22,24)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBODWFAIQZWSU-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CSCC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H](CSCC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50230133
Record name 7-Benzylcysteinyl-4-methylcoumarinylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50230133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Benzylcysteinyl-4-methylcoumarinylamide

CAS RN

80173-27-9
Record name 7-Benzylcysteinyl-4-methylcoumarinylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080173279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Benzylcysteinyl-4-methylcoumarinylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50230133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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